molecular formula C8H17Br B146060 2-Bromooctane CAS No. 557-35-7

2-Bromooctane

Cat. No.: B146060
CAS No.: 557-35-7
M. Wt: 193.12 g/mol
InChI Key: FTJHYGJLHCGQHQ-UHFFFAOYSA-N
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Description

2-Bromooctane is an organic compound with the molecular formula C8H17Br. It is a colorless to light yellow liquid that is commonly used in organic synthesis. The compound is a secondary alkyl halide, which means it has a bromine atom attached to the second carbon of an octane chain. This positioning makes it a valuable intermediate in various chemical reactions.

Mechanism of Action

Target of Action

2-Bromooctane, also known as sec-Octyl Bromide or 1-Methylheptyl bromide , is a type of alkyl halide. Alkyl halides are a broad class of organic compounds containing halogens. They are known to react with a variety of nucleophiles, which are species that donate an electron pair to form a chemical bond. In the case of this compound, the primary targets are likely to be nucleophilic entities within the system where it is introduced.

Mode of Action

The mode of action of this compound primarily involves nucleophilic substitution reactions . In these reactions, a nucleophile, such as a hydroxide ion, attacks the carbon atom attached to the bromine atom in the this compound molecule. This leads to the expulsion of the bromine atom as a bromide ion and the formation of a new compound .

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific system and the nucleophiles present. For instance, in the presence of alcoholic sodium hydroxide, this compound can undergo a reaction to form 2-octanol .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific system and the nucleophiles present. The resulting compounds from its reactions with nucleophiles could potentially influence various cellular processes. For instance, the formation of 2-octanol could potentially influence membrane fluidity if it incorporates into lipid bilayers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromooctane can be synthesized through the bromination of octane. One common method involves the free radical bromination of octane using bromine (Br2) in the presence of ultraviolet light or a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically proceeds as follows: [ \text{C8H18} + \text{Br2} \rightarrow \text{C8H17Br} + \text{HBr} ]

Industrial Production Methods: In industrial settings, this compound is produced by the bromination of octane using bromine in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure the selective formation of the desired product.

Types of Reactions:

  • Nucleophilic Substitution: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. For example, when reacted with sodium hydroxide (NaOH), it forms octanol: [ \text{C8H17Br} + \text{NaOH} \rightarrow \text{C8H17OH} + \text{NaBr} ]

  • Elimination Reactions: It can also undergo elimination reactions to form alkenes. For instance, when heated with a strong base like potassium hydroxide (KOH) in ethanol, it forms octene: [ \text{C8H17Br} + \text{KOH} \rightarrow \text{C8H16} + \text{KBr} + \text{H2O} ]

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), ethanol as a solvent, and moderate heating.

    Elimination: Potassium hydroxide (KOH), ethanol as a solvent, and reflux conditions.

Major Products:

    Nucleophilic Substitution: Octanol (C8H17OH)

    Elimination: Octene (C8H16)

Scientific Research Applications

2-Bromooctane is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It is employed in the synthesis of medicinal compounds and in drug discovery research.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Comparison with Similar Compounds

2-Bromooctane can be compared with other similar compounds such as:

    1-Bromooctane: A primary alkyl halide with the bromine atom attached to the first carbon of the octane chain. It is less reactive in nucleophilic substitution reactions compared to this compound.

    2-Chlorooctane: A secondary alkyl halide with a chlorine atom instead of bromine. It is less reactive due to the stronger carbon-chlorine bond.

    2-Iodooctane: A secondary alkyl halide with an iodine atom. It is more reactive in nucleophilic substitution reactions due to the weaker carbon-iodine bond.

Properties

IUPAC Name

2-bromooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Br/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJHYGJLHCGQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880631
Record name octane, 2-bromo-
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Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

557-35-7
Record name 2-Bromooctane
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Record name sec-Octyl bromide
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Record name 2-Bromooctane
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Record name Octane, 2-bromo-
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Record name octane, 2-bromo-
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Record name 2-bromooctane
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Record name SEC-OCTYL BROMIDE, (±)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 2-Bromooctane has the molecular formula C8H17Br and a molecular weight of 193.17 g/mol.

A: this compound has been used as a starting material in the Wurtz reaction, a coupling reaction that forms a new carbon-carbon bond. By analyzing the stereochemistry of the product alkanes, researchers gain insight into the mechanism of this reaction. []

A: Yes, research has demonstrated the electroassisted reductive coupling of this compound with Methyl Vinyl Ketone using a Cobalt-Salen-Iron complex as a catalyst. Electrochemical methods were also used to analyze the reactivity and mechanism of this transformation. []

A: Studies comparing this compound with 2-Iodooctane in glutathione S-transferase-catalyzed conjugations provide insights into the influence of the halogen leaving group on reaction rates and stereochemical outcomes. []

A: Research suggests that nucleophilic substitution reactions at the secondary carbon of this compound proceed primarily via the SN2 mechanism, even in solvolysis reactions. This conclusion challenges the traditional view that SN1 processes might be operative for secondary alkyl halides. []

A: Researchers have utilized a range of techniques, including gas chromatography, to analyze the product mixtures arising from reactions involving this compound. This enables the determination of product ratios, which is crucial for understanding reaction mechanisms and selectivity. []

A: Yes, this compound serves as a model substrate in dehydrohalogenation reactions using phase-transfer catalysts. Studies have explored the influence of different phase-transfer catalysts, solvents, and base concentrations on reaction rates and the formation of third-phase systems. [, , , ]

A: Computational studies have been conducted to investigate the interactions of this compound with catalysts and to understand the underlying reasons for the effectiveness of certain ligands, such as PMDTA, in promoting its reactions. []

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